2-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]ethan-1-amine hydrochloride
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Overview
Description
2-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]ethan-1-amine hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]ethan-1-amine hydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through cyclocondensation reactions involving hydrazines and 1,3-diketones or β-keto esters.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions using sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.
Attachment of the Ethanamine Moiety: The ethanamine group is attached through nucleophilic substitution reactions, often using ethylamine or its derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or ethanamine moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Ethylamine, sulfonyl chlorides, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]ethan-1-amine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of 2-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(1-Methyl-1H-pyrazol-4-yl)morpholine: A related pyrazole derivative with a morpholine moiety.
2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile: Another pyrazole derivative with an acetonitrile group.
4-(1-Methyl-1H-pyrazol-4-yl)benzaldehyde: A pyrazole derivative with a benzaldehyde group.
Uniqueness
2-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]ethan-1-amine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its sulfonyl and ethanamine moieties provide versatility in chemical reactions and potential for diverse applications in research and industry.
Properties
Molecular Formula |
C6H12ClN3O2S |
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Molecular Weight |
225.70 g/mol |
IUPAC Name |
2-(1-methylpyrazol-4-yl)sulfonylethanamine;hydrochloride |
InChI |
InChI=1S/C6H11N3O2S.ClH/c1-9-5-6(4-8-9)12(10,11)3-2-7;/h4-5H,2-3,7H2,1H3;1H |
InChI Key |
WOUJBEFGXPYDLE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)CCN.Cl |
Origin of Product |
United States |
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